molecular formula C16H14N4OS2 B11687781 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

Cat. No.: B11687781
M. Wt: 342.4 g/mol
InChI Key: PQLZPBOPLIVWEX-YBFXNURJSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a pyridine ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide typically involves the following steps:

    Formation of Benzothiazole Derivative: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.

    Thioether Formation: The benzothiazole derivative is then reacted with a suitable alkylating agent to form the thioether linkage.

    Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the thioether with hydrazine hydrate under reflux conditions.

    Schiff Base Formation: Finally, the pyridine ring is incorporated through a condensation reaction with pyridine-3-carbaldehyde, forming the Schiff base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the Schiff base linkage, converting the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can take place at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with secondary or tertiary amine groups.

    Substitution: Substituted derivatives with various functional groups on the pyridine ring.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine:

    Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties, inducing apoptosis in cancer cells.

    Anti-inflammatory: It has potential anti-inflammatory effects, which could be useful in treating inflammatory diseases.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Agriculture: It may be used as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer activities.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to cell death.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

    2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the pyridine ring, making it less versatile in terms of functionalization.

    N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide: Lacks the benzothiazole ring, which may reduce its biological activity.

Uniqueness:

  • The presence of both the benzothiazole and pyridine rings in 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide makes it a unique compound with a wide range of potential applications. Its ability to undergo various chemical reactions and its biological activity set it apart from similar compounds.

Properties

Molecular Formula

C16H14N4OS2

Molecular Weight

342.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide

InChI

InChI=1S/C16H14N4OS2/c1-11(12-5-4-8-17-9-12)19-20-15(21)10-22-16-18-13-6-2-3-7-14(13)23-16/h2-9H,10H2,1H3,(H,20,21)/b19-11+

InChI Key

PQLZPBOPLIVWEX-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CN=CC=C3

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CN=CC=C3

solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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